Zirconium fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

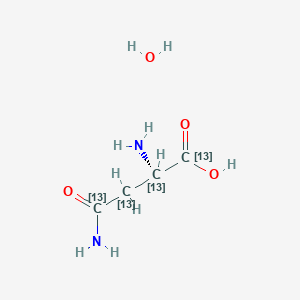

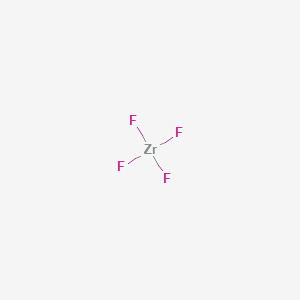

Zirconium fluoride, also known as zirconium tetrafluoride, is an inorganic compound with the chemical formula ZrF₄. It is a white crystalline powder that is highly soluble in water. This compound is primarily used in the production of fluoride glasses, which are known for their low refractive indices and high transparency in the infrared spectrum .

Synthetic Routes and Reaction Conditions:

- Zirconium dioxide reacts with hydrogen fluoride or hydrofluoric acid to produce this compound and water:

From Zirconium Dioxide: ZrO2+4HF→ZrF4+2H2O

Zirconium metal reacts with hydrogen fluoride at high temperatures to yield this compound and hydrogen gas:From Zirconium Metal: Zr+4HF→ZrF4+2H2

Zirconium dioxide reacts with solid ammonium bifluoride at 200°C to form ammonium heptafluorozirconate, which can be converted to this compound at 500°C:From Ammonium Bifluoride: 2ZrO2+7(NH4)HF2→2(NH4)3ZrF7+4H2O+NH3

(NH4)3ZrF7→ZrF4+3HF+3NH3

Industrial Production Methods:

Hydrofluoric Acid Method: The most common industrial method involves reacting zirconium dioxide with hydrofluoric acid. The reaction is carried out in a controlled environment to ensure the purity of the product.

Sublimation and Distillation: this compound can be purified by sublimation or distillation, which involves heating the compound to its sublimation point and then condensing the vapor to obtain pure this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although it is relatively stable and resistant to oxidation under normal conditions.

Reduction: this compound can be reduced to zirconium metal using strong reducing agents such as calcium or magnesium.

Substitution: this compound can participate in substitution reactions with other halides to form mixed halide compounds.

Common Reagents and Conditions:

Oxidation: Typically requires strong oxidizing agents and high temperatures.

Reduction: Involves the use of strong reducing agents like calcium or magnesium at elevated temperatures.

Substitution: Can occur in the presence of other halides and appropriate catalysts.

Major Products:

Oxidation: Formation of zirconium oxides.

Reduction: Production of zirconium metal.

Substitution: Formation of mixed halide compounds such as potassium hexafluorozirconate.

Aplicaciones Científicas De Investigación

Zirconium fluoride has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor in the synthesis of fluoride glasses, which are essential for optical fibers and other high-tech applications.

Biology and Medicine: Zirconium-based metal-organic frameworks (MOFs) are used for drug delivery, anti-cancer activity, bio-sensing, and imaging due to their stability and biocompatibility.

Industry: Employed in the production of ZBLAN glasses, which are used in optical fibers for telecommunications and other applications.

Mecanismo De Acción

The mechanism of action of zirconium fluoride in various applications is primarily based on its chemical stability and ability to form strong bonds with other elements. In biological applications, zirconium-based MOFs can encapsulate drugs and release them in a controlled manner, targeting specific cells or tissues. The fluoride ions in this compound can also interact with biological molecules, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Hafnium Fluoride (HfF₄): Similar in structure and properties to zirconium fluoride, but with a higher atomic mass.

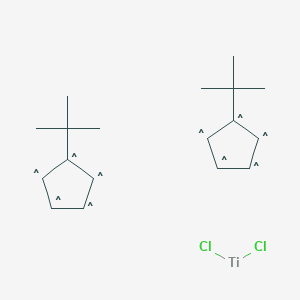

Titanium Fluoride (TiF₄): Shares similar chemical properties but is less stable than this compound.

Aluminum Fluoride (AlF₃): Used in similar applications but has different physical and chemical properties.

Uniqueness of this compound:

Thermal Stability: this compound is more thermally stable compared to other fluorides like titanium fluoride.

Optical Properties: It has superior optical properties, making it ideal for use in fluoride glasses and optical fibers.

Chemical Resistance: this compound is highly resistant to chemical attack, making it suitable for use in harsh environments.

This compound stands out due to its unique combination of stability, optical properties, and chemical resistance, making it a valuable compound in various scientific and industrial applications.

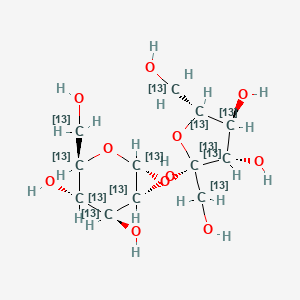

Propiedades

Número CAS |

13842-94-9 |

|---|---|

Fórmula molecular |

F4Zr |

Peso molecular |

167.22 g/mol |

Nombre IUPAC |

tetrafluorozirconium |

InChI |

InChI=1S/4FH.Zr/h4*1H;/q;;;;+4/p-4 |

Clave InChI |

OMQSJNWFFJOIMO-UHFFFAOYSA-J |

SMILES canónico |

F[Zr](F)(F)F |

Descripción física |

White solid; [Hawley] White powder; [MSDSonline] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)

![tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12061365.png)